N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-19-8-9-21(32-2)20(16-19)26-23(30)17-33-24-25-11-10-22(27-24)29-14-12-28(13-15-29)18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBZIHBUPGAPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-one core, which is then functionalized with the fluorophenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations in Benzothiazole-Based Acetamides
Several analogs in patent applications (EP3348550A1) share the acetamide backbone but replace the pyrimidine-piperazine group with benzothiazole rings. Examples include:
Key Structural Differences :
| Compound | Core Structure | Substituents (R1, R2) | Molecular Weight |
|---|---|---|---|
| Target Compound | Pyrimidine-piperazine | 2,5-dimethoxyphenyl, phenyl | ~529.6 g/mol |
| N-(6-CF3-benzothiazole-2-yl) analog | Benzothiazole | 2,5-dimethoxyphenyl, CF3 | ~452.4 g/mol |
| N-(6-Cl-benzothiazole-2-yl) analog | Benzothiazole | 2,5-dimethoxyphenyl, Cl | ~417.9 g/mol |
Pyrimidine-Sulfanyl Acetamides
The compound 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () shares the pyrimidine-sulfanyl-acetamide scaffold but lacks the phenylpiperazine and dimethoxyphenyl groups. Key findings:
- Dihedral Angle : The benzene and pyrimidine rings are nearly perpendicular (91.9°), influencing molecular packing and solubility .
- Bond Lengths : The Csp2–S bond (1.759 Å) is shorter than Csp3–S (1.795 Å), consistent with p-π conjugation, a feature also present in the target compound .
In contrast, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () exhibits a smaller dihedral angle (42.25°) between aromatic rings, suggesting conformational flexibility.
Piperazine-Containing Analogs
The compound N-(3-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide () incorporates a piperazine ring but links it via an ethenesulfonyl group rather than a pyrimidine. This difference may reduce planarity and alter receptor-binding profiles compared to the target compound’s fused pyrimidine-piperazine system .
Structural and Pharmacokinetic Implications
- Metabolic Stability : Electron-withdrawing groups (e.g., CF3 in benzothiazole analogs) may slow oxidative metabolism, whereas the target compound’s methoxy groups could undergo demethylation .
- Conformational Rigidity : The pyrimidine-piperazine core imposes spatial constraints that may favor selective interactions with serotonin or dopamine receptors, similar to other phenylpiperazine derivatives .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H27N5O3S
- Molecular Weight : 465.6 g/mol
- CAS Number : 1116036-68-0
The compound features a complex structure with a phenylpiperazine moiety and a pyrimidine ring, which are known to interact with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Preparation of Intermediates :
- The synthesis begins with the formation of 2,5-dimethoxyphenylamine through nitration and reduction of 1,4-dimethoxybenzene.
- The phenylpiperazine derivative is formed by reacting phenylpiperazine with chloroacetic acid.
-
Coupling Reaction :
- The final product is obtained by coupling the prepared intermediates using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It may function as an agonist or antagonist at these receptors, influencing neurotransmitter release and signal transduction pathways .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
Research Findings and Case Studies
Several studies have investigated compounds related to or structurally similar to this compound:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, starting with the coupling of 2,5-dimethoxyaniline with a pyrimidine-sulfanyl intermediate. Key steps include:
- Nucleophilic substitution : Introducing the sulfanyl group via reaction with a thiol-containing pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Using coupling agents like EDCI/HOBt to link the acetamide moiety to the aromatic amine .
- Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Catalysts such as triethylamine improve reaction efficiency .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
- ¹H/¹³C NMR : Assign peaks for the dimethoxyphenyl (δ ~3.7–3.8 ppm for OCH₃), pyrimidine (δ ~8.5 ppm), and piperazine protons (δ ~3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .
Q. What are common impurities formed during synthesis, and how are they identified?
- Byproducts : Unreacted intermediates (e.g., free thiols or unsubstituted pyrimidine) or hydrolyzed acetamide.
- Detection : Use HPLC with a C18 column (gradient elution: acetonitrile/water) to separate impurities .
- Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular configuration?
- Single-crystal X-ray diffraction : Use SHELX software (SHELXL for refinement) to determine bond lengths, angles, and torsional conformations. For example, the pyrimidine ring’s planarity and piperazine chair conformation can be validated .
- Ambiguity resolution : Compare experimental data with density functional theory (DFT)-optimized structures to validate stereoelectronic effects .
Q. What strategies are employed to analyze structure-activity relationships (SAR) in medicinal chemistry?
- Functional group modulation : Replace the phenylpiperazine moiety with other heterocycles (e.g., morpholine) to assess receptor binding affinity .
- Biological assays : Test inhibition of kinase targets (e.g., EGFR or Aurora kinases) and correlate activity with substituent electronic profiles (Hammett constants) .
- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with the sulfanyl group) .
Q. How do computational modeling approaches elucidate interactions with biological targets?
Q. How do the sulfanyl and acetamide groups influence physicochemical properties?
- Solubility : The sulfanyl group enhances hydrophilicity (logP reduction by ~0.5 units), while the dimethoxyphenyl moiety increases lipophilicity .
- Reactivity : The sulfanyl group participates in redox reactions (e.g., oxidation to sulfoxide) under acidic conditions, requiring inert atmospheres during synthesis .
Q. How can conflicting spectroscopic data be reconciled to validate the structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
